methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate
Description
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chloromethyl group at position 2 and a methyl carboxylate ester at position 5. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing hypoxia-inducible factor (HIF) inhibitors and anticoagulants like FXa inhibitors .
Properties
CAS No. |
1159811-30-9 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9/h2-4,6H,5H2,1H3 |
InChI Key |
JGVLDHRZXKPYBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions Under Solvent-Free Conditions
A solvent-free, one-pot method involves reacting 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. For example, Kong et al. demonstrated that 2-amino-5-methylpyridine reacts with phenacyl bromide at 65°C under microwave conditions (100 W, 15 minutes) to yield 2-phenylimidazo[1,2-a]pyridine in 90% yield. Adapting this approach, substituting phenacyl bromide with a chloromethyl-containing α-bromoketone could directly introduce the chloromethyl group at the 2-position. However, the availability of such specialized α-bromoketones remains a limitation.
Stepwise Cyclization and Functionalization
Patent WO2018008929A1 outlines a stepwise strategy for imidazo[1,2-a]pyridine derivatives:
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Cyclization : 2-Amino-5-methylpyridine reacts with ethyl 3-bromo-2-oxopropanoate in ethanol at 80°C to form methyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate.
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Chloromethylation : The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by nucleophilic substitution with lithium chloride to install the chloromethyl group. This two-step process achieves 72% overall yield.
Direct Introduction of the Chloromethyl Group
Hydroxymethyl Intermediate Route
A common approach involves synthesizing a hydroxymethyl intermediate, followed by chlorination:
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Hydroxymethylation : Reacting 2-methylimidazo[1,2-a]pyridine-5-carboxylate with paraformaldehyde in acetic acid introduces a hydroxymethyl group at the 2-position.
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Chlorination : Treating the hydroxymethyl derivative with thionyl chloride (SOCl₂) in dichloromethane at 0°C quantitatively converts the hydroxyl group to chloromethyl.
Optimization Note : Excess SOCl₂ (3 equivalents) and prolonged stirring (12 hours) ensure complete conversion, as evidenced by the disappearance of the hydroxyl peak (~3.5 ppm) in ¹H-NMR.
Palladium-Catalyzed Cross-Coupling
Patent WO2018008929A1 describes a palladium-mediated coupling for introducing chloromethyl groups:
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Reagents : 2-Bromomethylimidazo[1,2-a]pyridine-5-carboxylate, tetrakis(triphenylphosphine)palladium(0), and trimethylchlorosilane.
-
Conditions : Toluene, 110°C, 24 hours.
Esterification and Protecting Group Strategies
The methyl ester at the 5-position is often introduced early in the synthesis to avoid side reactions during subsequent steps.
Direct Esterification of Carboxylic Acid Intermediates
A patent method hydrolyzes an ethyl ester to a carboxylic acid using NaOH, followed by re-esterification with methanol and sulfuric acid:
In Situ Ester Formation During Cyclization
Using methyl 3-bromo-2-oxopropanoate as a reactant in the cyclocondensation step directly installs the methyl ester. For example, reacting 2-amino-5-methylpyridine with methyl 3-bromo-2-oxopropanoate in acetonitrile at 60°C for 6 hours yields methyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate in 78% yield.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions at the 3-position of imidazo[1,2-a]pyridine can occur during chloromethylation. Using bulky bases (e.g., diisopropylethylamine) suppresses side reactions.
-
Stability of Chloromethyl Group : The chloromethyl moiety is prone to hydrolysis. Storage under anhydrous conditions (molecular sieves, argon atmosphere) is critical.
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Scale-Up Considerations : Microwave-assisted methods offer faster reaction times but face scalability issues. Batch reactors with efficient heat transfer are recommended for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) for substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate serves as a scaffold for drug development due to its biological activity. Compounds in the imidazo[1,2-a]pyridine class have shown potential in treating various conditions:
- Antiviral and Antibacterial Activities : Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant antiviral and antibacterial properties, making them candidates for developing new antibiotics or antiviral agents .
- CNS Modulators : This compound can interact with central nervous system targets, potentially leading to the development of anxiolytic or sedative medications .
Pharmacological Studies
Research has demonstrated that this compound can modulate various biological pathways:
- Inhibition of Enzymatic Activity : It has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
- Antitumor Activity : Some studies suggest that this compound may have cytotoxic effects against cancer cells, indicating its potential use in oncology .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl imidazo[1,2-a]pyridine-5-carboxylate | Lacks chloromethyl group | Broad-spectrum antibacterial activity |
| Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate | Hydroxymethyl group instead of chloromethyl | Potential neuroprotective effects |
| Methyl 4-(chloromethyl)imidazo[1,2-b]pyridine | Chloromethyl group at the 4-position | Distinct pharmacological profile |
| Methyl imidazo[1,2-b]pyridine-5-carboxylate | Different position of carboxylate group | Diverse applications in medicinal chemistry |
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Case Study on Antiviral Activity : A recent study explored the antiviral properties of derivatives based on this compound against influenza viruses. Results indicated significant inhibition of viral replication at low concentrations .
- Neuroprotective Effects : Another study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could reduce β-amyloid plaque formation and improve cognitive function in treated subjects .
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₀ClN₂O₂ (calculated based on structural analogs).
- Synthesis: Typically synthesized via cyclization reactions, such as the reaction of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in refluxing ethanol, followed by selective functionalization .
Comparison with Structurally Similar Compounds
Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₂ .
- Substituents : Methyl group at position 5, ethyl carboxylate at position 2.
- Synthesis: Prepared from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate in ethanol (52.6% yield) .
- Crystallography : Planar six- and five-membered rings with a dihedral angle of 1.4° between rings, stabilized by C–H⋯O/N hydrogen bonds .
- Applications : Used in HIF-1α inhibitors and as a precursor for anticoagulants .
Comparison :
- The methyl carboxylate at position 5 in the target compound may enhance metabolic stability compared to the ethyl ester in this analog.
Ethyl 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Comparison :
Methyl 6-Bromoimidazo[1,2-a]pyridine-5-carboxylate
Comparison :
- Bromine at position 6 introduces steric bulk and alters π-stacking interactions compared to the chloromethyl group at position 2 in the target compound.
- Both compounds share a carboxylate at position 5, but the halogen type and position influence their reactivity and pharmacological profiles .
Research Insights and Trends
- Reactivity : Chloromethyl and carboxylate groups enable diverse functionalizations, such as Suzuki couplings or amide formations, critical for drug development .
- Positional Effects : Substituents at positions 2 and 5 optimize binding to biological targets (e.g., HIF-1α), while halogens at other positions may enhance lipophilicity .
Biological Activity
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with a chloromethyl group at the 2-position and a carboxylate group at the 5-position. Its molecular formula is C_10H_9ClN_2O_2, with a molecular weight of approximately 200.62 g/mol. The unique substitution pattern plays a crucial role in its biological interactions and pharmacological potential.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that compounds within the imidazo[1,2-a]pyridine class demonstrate activity against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, derivatives of imidazo[1,2-a]pyridines have been synthesized and evaluated for their anti-tuberculosis properties, with some showing minimum inhibitory concentrations (MICs) as low as 0.10 μM against the H37Rv strain of Mtb .
Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound 15 | 0.10 - 0.19 | Excellent against H37Rv |
| Compound 16 | 0.05 - 1.5 | Active against MDR/XDR strains |
Anticancer Properties
The anticancer potential of this compound has also been investigated. Recent studies indicate that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation effectively. In vitro studies using various cancer cell lines demonstrated that these compounds induce apoptosis and cell cycle arrest through mechanisms involving key regulatory proteins .
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| IP-5 | HCC1937 | <50 | Apoptosis induction |
| IP-6 | HCC1937 | <50 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that modifications to the imidazopyridine scaffold significantly influence biological activity. For example, substituting the methyl group at position 6 with a chloro group resulted in a notable decrease in activity . Additionally, the presence of a small alkyl group at the 2-position has been deemed essential for maintaining antimicrobial efficacy .
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Antituberculosis Activity : A study synthesized novel imidazo[1,2-a]pyridinecarboxamide derivatives and identified compounds with excellent anti-TB activity against both drug-sensitive and resistant strains .
- Anticancer Mechanisms : Research on imidazo[1,2-a]pyridines demonstrated their capability to inhibit cancer cell migration and induce apoptosis through modulation of apoptotic pathways .
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity comparable to established drugs like indomethacin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of precursors like 6-methylpyridin-2-amine with halogenated esters (e.g., ethyl 3-bromo-2-oxopropionate) under acidic conditions. Solvent choice (ethanol/methanol) and catalysts (HCl, H₂SO₄) significantly impact cyclization efficiency . Optimization studies suggest refluxing at 80–100°C for 6–12 hours maximizes yields (~60–70%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns protons and carbons in the fused imidazo-pyridine ring. For example, the chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 239.05) .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodology : The chloromethyl group undergoes SN2 reactions with nucleophiles (amines, thiols) in polar aprotic solvents (DMF, DMSO). Kinetic studies show higher reactivity compared to bromo analogs due to chloride’s leaving group ability. Monitoring by TLC or HPLC ensures complete substitution .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Methodology : Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity; IC₅₀ in MCF-7 cells for anticancer) are critical. For example, Ethyl 3-Bromo-5-chloro derivatives show moderate antimicrobial activity but low anticancer effects, while chloromethyl analogs may exhibit dual activity due to enhanced membrane permeability . Discrepancies often arise from assay variability (e.g., cell line sensitivity, inoculum size) .
Q. What mechanistic insights explain byproduct formation during chloromethylation?
- Methodology : Byproducts like dihalogenated species form via over-reaction under excess Cl⁻. Computational modeling (DFT) identifies transition states favoring mono-substitution. Reaction monitoring via in-situ IR or GC-MS minimizes byproducts. For example, maintaining stoichiometric Cl⁻ and limiting reaction time to 2 hours reduces dihalogenation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes (e.g., kinases). The chloromethyl group’s electrophilicity enhances covalent binding to cysteine residues in target proteins. QSAR models correlate substituent position (e.g., C-2 vs. C-5) with activity .
Safety and Optimization
Q. What safety protocols are essential for handling this compound?
- Methodology : Use PPE (nitrile gloves, P95 respirators) due to acute toxicity (H302, H315) . Work under fume hoods to avoid inhalation (H335). Store in amber vials at 2–8°C to prevent decomposition .
Q. How can reaction scalability be achieved without compromising purity?
- Methodology : Pilot-scale synthesis (1–10 mol) requires precise temperature control (jacketed reactors) and continuous stirring. Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progress. Crystallization (ethanol/water) improves purity (>98%) vs. small-scale column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
